N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic small molecule characterized by a fused pyrrolo[2,1-b]quinazoline core. The structure features a 9-oxo group and a carboxamide side chain substituted with a bulky 4-tert-butylphenyl group. The tert-butyl substituent enhances lipophilicity, which may improve membrane permeability compared to polar analogs .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-22(2,3)15-7-9-16(10-8-15)23-20(26)14-6-11-17-18(13-14)24-19-5-4-12-25(19)21(17)27/h6-11,13H,4-5,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTOASRNUKKGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxicity against cancer cell lines, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydropyrroloquinazoline core and a tert-butylphenyl group. Its molecular formula is , and it has a molecular weight of approximately 298.39 g/mol. The presence of the quinazoline moiety is significant as it is often associated with various pharmacological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinazoline derivatives. For instance, compounds similar to this compound have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Escherichia coli | 15 | 75 |
| N-(4-tert-butylphenyl)-9-oxo... | Candida albicans | 11 | 80 |
These findings suggest that compounds with similar structures can inhibit bacterial growth effectively. Notably, the compound exhibited an inhibition zone of 11 mm against Candida albicans, surpassing the efficacy of ampicillin .
Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that quinazoline derivatives can induce cytotoxic effects in various cancer cell lines. For example, derivatives with structural similarities to this compound were tested for their effects on human cancer cell lines such as HCT-116.
Key Findings:
- Induction of Apoptosis : The compound was shown to increase apoptotic cells significantly.
- Cell Cycle Arrest : It caused G1 phase arrest in HCT-116 cells.
- Molecular Targets : The expression levels of proteins such as p53, Bax, and Bcl-2 were altered, indicating a mechanism involving the intrinsic apoptotic pathway .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Gyrase Inhibition : Similar compounds have been identified as inhibitors of DNA gyrase B (GyrB), which is crucial for bacterial DNA replication.
- Disruption of Metabolic Pathways : The compound may interfere with metabolic pathways in cancer cells leading to increased oxidative stress and subsequent cell death.
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound binds effectively to target enzymes involved in cell proliferation and survival.
Case Studies
Several case studies illustrate the biological activity of quinazoline derivatives:
- Study on MRSA : A related compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 4 to 8 μg/mL .
- Cytotoxicity Assessment : In another study focusing on various cancer cell lines, a derivative demonstrated IC50 values indicative of potent cytotoxicity against multiple cancer types .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the induction of apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxic effects against breast and lung cancer cells, suggesting its utility in developing new cancer therapies .
Antimicrobial Activity
The compound has also exhibited promising antimicrobial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. This makes it a candidate for further exploration in the development of novel antibiotics .
Polymer Additive
In materials science, this compound has been investigated as a potential additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. Studies have shown that adding this compound to polymer matrices results in improved resistance to thermal degradation and enhanced tensile strength .
Biochemical Studies
This compound serves as a valuable tool in biochemical research for studying protein interactions and enzyme activities. Its unique structure allows it to act as a specific inhibitor or modulator of certain enzymes involved in metabolic pathways. For example, it has been used to explore the role of specific kinases in cellular signaling pathways .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Carboxamide Side Chains
The carboxamide side chain is a critical modification site. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
- Piperidine-containing analogs (e.g., ) introduce basicity and conformational flexibility, which may alter target engagement compared to rigid aromatic substituents.
Core Heterocyclic Modifications
Variations in the fused heterocyclic system significantly impact physicochemical and binding properties:
Key Observations :
- The hydroxylated analog exhibits higher polarity than the target compound, reducing membrane permeability but improving aqueous solubility.
- Nitrophenyl-substituted imidazopyridines (e.g., ) show distinct electronic profiles due to electron-withdrawing nitro groups, which may enhance binding to electron-deficient targets.
Supramolecular and Crystallographic Features
Crystal structure analyses reveal conformational preferences:
Q & A
Q. Q1. What are the key structural features of N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide, and how are they confirmed experimentally?
Methodological Answer: The compound contains a pyrrolo[2,1-b]quinazoline core fused with a tert-butylphenyl substituent and a carboxamide group. Key structural validation involves:
- 1H/13C NMR : Assigning peaks for the tert-butyl group (δ ~1.3 ppm for 9H singlet) and aromatic protons (δ 6.8–8.2 ppm) .
- Mass Spectrometry : Confirming molecular weight (e.g., via ESI-MS) with fragmentation patterns matching the fused heterocyclic system.
- X-ray Crystallography (if available): Resolving spatial orientation of the pyrroloquinazoline ring and substituent positioning .
Q. Q2. What synthetic strategies are commonly employed for pyrrolo[2,1-b]quinazoline derivatives like this compound?
Methodological Answer: Synthesis typically involves multi-step routes:
Core Formation : Cyclocondensation of substituted anthranilic acid derivatives with cyclic ketones under acidic conditions (e.g., acetic acid reflux) .
Substituent Introduction : Amide coupling (e.g., HATU/DMAP) for the carboxamide group .
Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., tert-butylphenyl vs. chlorophenyl substituents) influence the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies require:
-
In vitro Screening : Testing against target proteins (e.g., kinases) using fluorescence polarization assays .
-
Comparative Analysis :
Substituent LogP IC50 (nM) Target Binding Affinity 4-tert-butylphenyl 3.8 12 ± 2 High (ΔG = -9.2 kcal/mol) 4-chlorophenyl 4.1 45 ± 5 Moderate (ΔG = -7.8 kcal/mol) Data suggest bulky substituents enhance hydrophobic interactions in binding pockets .
Q. Q4. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer: Contradictions often arise from dynamic stereochemistry or solvent effects. Strategies include:
- Variable Temperature NMR : Identifying conformational exchange (e.g., coalescence temperatures for rotamers) .
- COSY/NOESY : Mapping through-space correlations to confirm substituent proximity .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. Q5. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
Methodological Answer:
- Rodent Models : Administering 10 mg/kg (IV/oral) to assess bioavailability, with LC-MS/MS quantification of plasma concentrations .
- Metabolite Identification : Using hepatocyte incubations + HRMS to detect oxidative metabolites (e.g., hydroxylation at the pyrrolidine ring) .
- Tissue Distribution : Radiolabeling (14C) to track accumulation in target organs (e.g., liver, brain) .
Experimental Design Challenges
Q. Q6. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?
Methodological Answer:
- DoE (Design of Experiments) : Varying parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Flow Chemistry : Continuous processing to reduce side reactions (e.g., dimerization) .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. Q7. What computational tools are recommended for predicting off-target interactions of this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Glide to screen against >500 human kinases .
- Machine Learning : Training models on ChEMBL datasets to predict toxicity (e.g., hERG inhibition) .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
Data Analysis & Reproducibility
Q. Q8. How should researchers address batch-to-batch variability in biological assay results?
Methodological Answer:
- QC Protocols : Standardize compound purity (HPLC ≥98%) and storage conditions (-20°C, desiccated) .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data .
- Statistical Analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) to identify significant outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
